molecular formula C17H13N5S B14009646 3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832695-81-5

3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B14009646
CAS No.: 832695-81-5
M. Wt: 319.4 g/mol
InChI Key: HKPMGENRPXSCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine is a synthetic organic compound based on a thieno[3,2-c]pyridine core structure, which is a privileged scaffold in medicinal chemistry known for its relevance in developing kinase inhibitors . The molecule features a 4-aminophenyl substitution at the 3-position and a pyrimidin-5-yl group at the 7-position, contributing to its potential as a key intermediate or biological probe. Compounds within the thienopyridine and thienopyrimidine classes have demonstrated significant research value as potent and selective inhibitors of various protein kinases, which are critical targets in cancer and other diseases . For instance, closely related 7-substituted thieno[3,2-c]pyridin-4-amines have been extensively investigated as potent inhibitors of Bruton's Tyrosine Kinase (BTK) for immunological and oncological research . Furthermore, the thieno[3,2-c]pyridine scaffold is recognized as an important isostere in drug discovery, appearing in advanced inhibitors targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as those found in non-small cell lung cancer, highlighting its therapeutic potential . The specific substitution pattern on this core structure allows researchers to explore structure-activity relationships (SAR) to optimize potency, selectivity, and physicochemical properties. This product is provided for research purposes to support investigations in chemical biology, drug discovery, and kinase signaling pathways. It is intended for use by qualified research professionals in a controlled laboratory setting. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

832695-81-5

Molecular Formula

C17H13N5S

Molecular Weight

319.4 g/mol

IUPAC Name

3-(4-aminophenyl)-7-pyrimidin-5-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C17H13N5S/c18-12-3-1-10(2-4-12)14-8-23-16-13(7-22-17(19)15(14)16)11-5-20-9-21-6-11/h1-9H,18H2,(H2,19,22)

InChI Key

HKPMGENRPXSCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3C4=CN=CN=C4)N)N

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[3,2-c]pyridine Core

A common approach to building the thieno[3,2-c]pyridine nucleus involves:

  • Starting from functionalized thiophenes or 2-aminonicotinic acid derivatives ,
  • Cyclization reactions facilitated by reagents such as phosphoryl chloride (POCl₃) or strong bases,
  • Intramolecular heteroannulation or condensation steps to close the fused bicyclic ring system.

For example, 2-aminonicotinic acid can be converted into a chlorinated intermediate using POCl₃, which then reacts with a thieno precursor to form the fused thieno[3,2-c]pyridine scaffold.

Installation of the Pyrimidin-5-yl Group

The pyrimidin-5-yl substituent is introduced by:

  • Coupling reactions between the thieno[3,2-c]pyridine intermediate and pyrimidine derivatives,
  • Use of amide bond formation or direct nucleophilic substitution on pyrimidine halides,
  • Employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), and bases like DIPEA (N,N-diisopropylethylamine) in DMF solvent to facilitate amide or amine bond formation.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield (%)
1. 2-Aminonicotinic acid + Urea → Intermediate 2 Formation of amino-pyridine precursor Not specified
2. Intermediate 2 + POCl₃ → Intermediate 3 Chlorination to activate pyridine ring Not specified
3. Intermediate 3 + thieno[3,2-c]pyridine hydrochloride → Intermediate 4 Formation of thieno-fused core Not specified
4. Intermediate 4 + 4-fluoro-2-methoxy-5-nitroaniline → Intermediate 5 Nucleophilic substitution introducing aromatic amine Not specified
5. Intermediate 5 + aliphatic amines → Intermediate 6a–h Further amination Not specified
6. Intermediate 6a–h + Fe/NH₄Cl reduction → Intermediate 7a–h Reduction of nitro groups to amines Not specified
7. Intermediate 7a–h + acyl chlorides → Final compounds A1–A15 Acylation to finalize structure Not specified

(Adapted from synthesis of related thieno[3,2-c]pyridine derivatives)

Reaction Conditions and Catalysts

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper catalysts are often employed for C–N bond forming steps such as Buchwald-Hartwig amination or Ullmann-type couplings.
  • Solvents: Common solvents include ethanol, DMF (dimethylformamide), DCM (dichloromethane), and mixtures of hexanes/ethyl acetate for purification.
  • Temperature: Reactions are typically conducted at elevated temperatures (e.g., 80 °C) for nucleophilic substitutions and room temperature to moderate heating for coupling reactions.
  • Bases: Triethylamine, DIPEA, and other organic bases are used to neutralize acids formed and promote substitution reactions.

Purification Techniques

  • Flash column chromatography on silica gel using solvent gradients (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is standard for isolating pure intermediates and final products.
  • Crystallization and recrystallization are also employed to enhance purity and obtain solids with defined melting points.

Summary Table of Key Synthetic Steps

Synthetic Step Key Reagents Reaction Type Purpose
Formation of thieno[3,2-c]pyridine core 2-Aminonicotinic acid, POCl₃ Cyclization, chlorination Build fused bicyclic scaffold
Attachment of 4-aminophenyl group Ethyl 2-(4-aminophenyl)acetate, 4,6-dichloropyrimidine Nucleophilic substitution Introduce aminophenyl substituent
Coupling with pyrimidinyl group Aromatic amines, EDC, HOAt, DIPEA Amide bond formation Install pyrimidin-5-yl substituent
Reduction of nitro groups Fe, NH₄Cl Reduction Convert nitro to amino groups
Final functionalization Acyl chlorides Acylation Final modification

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and pyrimidinyl groups facilitate nucleophilic substitutions, particularly at electrophilic positions.

Position ModifiedReagents/ConditionsProductKey OutcomesReference
4-Amino group4-Phenylenediamine, glacial acetic acid, reflux2-[(4-Aminophenyl)amino]-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-oneFormation of bis-aminated derivatives via C–N bond formation
Pyrimidinyl C–HEthyl 2-(4-aminophenyl)acetate, DIPEA, DCMEthyl 2-(4-((7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-yl)amino)phenyl)acetateIntroduction of ester-functionalized side chains

Mechanistic Insights :

  • The 4-amino group participates in nucleophilic aromatic substitution (SNAr) under acidic conditions, forming secondary amines.

  • Pyrimidinyl C–H bonds undergo coupling with activated esters in the presence of bases like DIPEA.

Coupling Reactions

Transition metal-catalyzed coupling reactions enable structural diversification.

Reaction TypeCatalysts/ReagentsSubstrateProductYield (%)Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, boronic acids, Na<sub>2</sub>CO<sub>3</sub>, DMEIodo-thienopyrimidine intermediate7-Aryl/heteroaryl derivatives65–82
EDC CouplingEDC, HOBt, DCMCarboxylic acid intermediatesAmide-functionalized analogs70–88

Key Findings :

  • Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 7-position, enhancing π-stacking interactions.

  • Carbodiimide-mediated couplings yield amides with improved solubility and bioavailability.

Cyclization Reactions

Intramolecular cyclizations generate fused polycyclic systems.

Starting MaterialReagents/ConditionsProductApplicationReference
Thienopyrimidine-hydrazine adductPOCl<sub>3</sub>, refluxThieno[3,2-d]pyrimido[4,5-c]pyridazineKinase inhibitor scaffolds

Mechanism :

  • Phosphorus oxychloride activates carbonyl groups, enabling cyclization with adjacent nucleophiles like hydrazines.

Oxidation and Functional Group Interconversion

Controlled oxidation modifies sulfur-containing moieties.

SubstrateOxidizing AgentProductSelectivityReference
Thienopyrimidine-SMeH<sub>2</sub>O<sub>2</sub>, FeCl<sub>3</sub>Sulfone derivatives>90% conversion

Implications :

  • Sulfur oxidation enhances hydrogen-bonding capacity, critical for target engagement in kinase inhibition.

Acylation and Sulfonylation

The primary amine undergoes acylations to modulate electronic properties.

Acylating AgentConditionsProductBiological ImpactReference
Methanesulfonyl chloridePyridine, refluxN-Sulfonamide analogImproved metabolic stability
Acetyl chlorideDCM, TEAN-Acetyl derivativeReduced cytotoxicity

Optimization Strategies :

  • Bulky sulfonamides at the 4-position improve selectivity for kinase targets like RET and EGFR .

Scientific Research Applications

3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound featuring a thieno[3,2-c]pyridine core fused with a pyrimidine ring and an amino-substituted phenyl group. It has potential applications in medicinal chemistry, particularly as a lead compound in drug discovery, due to its diverse biological activities.

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • This compound is primarily used in medicinal chemistry and drug development. It is seen as a potential therapeutic agent against diseases involving kinase-related pathways. Its structure can also serve as a foundation for developing new drugs with improved efficacy and fewer side effects.
  • The compound shows biological activity by inhibiting specific kinases involved in cellular signaling pathways. Its structural features suggest it can interact with various biological targets, making it a candidate for treating diseases like cancer and neurodegenerative disorders. Studies indicate that derivatives of this compound may have anti-inflammatory and anti-tumor properties, thus it requires detailed pharmacological evaluation.

Interaction Studies

Interaction studies are performed to understand how this compound interacts with biological targets. These studies are essential to elucidate the mechanism of action and optimize the compound’s therapeutic profile.

Analogues

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
4-(Methylsulfonyl)anilineContains a sulfonamide groupInhibits specific kinases
2-Methyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amineThienopyrimidine backboneExhibits anti-inflammatory properties
N-(aryl)-thienopyrimidine derivativesVarious aryl substitutionsBroad spectrum kinase inhibition

These compounds highlight the diversity within thienopyrimidine derivatives while emphasizing the unique positioning of this compound due to its specific amino substituents and fused heterocyclic structure.

Thienopyrimidine Derivatives

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-7-(5-pyrimidinyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of key analogs:

Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Targets/Activities Reference
3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine Thieno[3,2-c]pyridin-4-amine 3-(4-Aminophenyl), 7-(pyrimidin-5-yl) C₁₇H₁₄N₆S Not reported (inferred kinase inhibition) -
GSK-843 Thieno[3,2-c]pyridin-4-amine 3-(Benzothiazol-5-yl), 7-(1,3-dimethylpyrazol-5-yl) C₁₉H₁₅N₅S₂ RIP3 kinase (IC₅₀ = 6.5 nM)
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidin-4-amine 7-(4-Methoxyphenyl), N-(4-methylphenyl), 5-phenyl C₂₆H₂₃N₅O Kinase inhibition (unspecified)

Key Differences and Implications

Substituent Effects on Target Selectivity: The pyrimidin-5-yl group in the target compound may confer selectivity for kinases sensitive to electron-deficient aromatic systems (e.g., BCR-ABL or EGFR), whereas GSK-843’s benzothiazole and dimethylpyrazole groups enhance hydrophobic interactions with RIP3 kinase .

Molecular Weight and Drug-Likeness :

  • The target compound (MW = ~353 g/mol) has a lower molecular weight than GSK-843 (MW = 377.49 g/mol), which may improve bioavailability .
  • GSK-843’s higher logP (4.90) suggests greater membrane permeability but reduced aqueous solubility compared to the target compound (predicted logP ~3.5–4.0).

Synthetic Routes: The synthesis of thieno[3,2-c]pyridines often employs Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at positions 3 and 7, as seen in GSK-843 . The target compound likely follows a similar strategy.

Biological Activity

3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique heterocyclic structure allows it to interact with various biological targets, making it a candidate for the development of therapeutic agents against multiple diseases, particularly those involving kinase-related pathways.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core fused with a pyrimidine ring and an amino-substituted phenyl group. This structural configuration is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological systems.

Property Value
Molecular FormulaC15_{15}H14_{14}N4_{4}S
Molecular Weight298.36 g/mol
CAS Number355806-00-7

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases, which are pivotal in cellular signaling pathways. For instance, studies have demonstrated its potential as a Bruton’s tyrosine kinase (BTK) inhibitor. A derivative of this compound showed an IC50_{50} value of 11.8 nM against BTK, indicating potent inhibitory activity .

Anti-inflammatory and Antitumor Properties

The compound has also been evaluated for anti-inflammatory and antitumor properties. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and reduce inflammation through various mechanisms, including the modulation of signaling pathways involved in these processes.

Case Studies

  • BTK Inhibition Study : A series of thieno[3,2-c]pyridin-4-amines were synthesized and screened for their ability to inhibit BTK. Among these, specific derivatives exhibited superior potency and selectivity, highlighting the potential of this compound as a lead compound for further development in cancer therapies .
  • Anti-inflammatory Activity : A library of compounds related to this structure was evaluated for anti-inflammatory effects. Results indicated that certain derivatives significantly inhibited pro-inflammatory cytokine production in vitro, suggesting a promising therapeutic application in inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to bind selectively to target proteins involved in signaling pathways. This binding can disrupt normal cellular functions, leading to reduced proliferation of cancer cells and decreased inflammatory responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of thienopyrimidine derivatives often employs condensation reactions between aminothiophene precursors and pyrimidine-containing reagents. For example, modified Niementowski reactions using formamide or urea under high-temperature conditions (e.g., 200°C) are effective for cyclization . Optimization may involve adjusting solvent systems (e.g., ethanol/dioxane mixtures for crystallization) and catalysts (e.g., phosphorus oxychloride for chlorination steps) . Purity can be monitored via HPLC, with yields improved by controlling stoichiometric ratios and reaction times.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for confirming molecular geometry, including dihedral angles between fused rings (e.g., planar thienopyridine systems with deviations <0.05 Å) . Complement this with NMR (¹H/¹³C) to verify substituent positions and FT-IR for functional group analysis (e.g., amine N–H stretches at ~3300 cm⁻¹). Mass spectrometry (ESI-MS) ensures molecular weight accuracy .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) assessed for this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .
  • Mechanistic Studies : Fluorescence-based binding assays to evaluate interactions with DNA or enzymes (e.g., topoisomerase II). Positive controls (e.g., doxorubicin) and statistical validation (e.g., ANOVA with p < 0.05) are critical .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values across studies) be resolved methodologically?

  • Methodological Answer : Discrepancies often arise from differences in experimental design. Standardize protocols using:

  • Cell Line Authentication : STR profiling to avoid cross-contamination.
  • Dosage Consistency : Normalize drug concentrations to cell density (e.g., cells/mL).
  • Statistical Reproducibility : Employ randomized block designs with split-split plots to account for variables like harvest season or reagent batch . Meta-analyses of published data can identify trends obscured by small sample sizes.

Q. What strategies address challenges in multi-step synthesis, such as low regioselectivity or byproduct formation?

  • Methodological Answer :

  • Regioselectivity : Use directing groups (e.g., Boc-protected amines) or transition metal catalysts (e.g., Pd-mediated cross-coupling) to control substitution patterns .
  • Byproduct Mitigation : Employ orthogonal purification techniques (e.g., flash chromatography followed by recrystallization). Monitor reactions in real-time via TLC or LC-MS .
  • Computational Modeling : DFT calculations predict reactive sites, guiding synthetic route adjustments .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

  • Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):

  • Abiotic Studies : Assess hydrolysis/photolysis rates under controlled pH and UV conditions .
  • Biotic Studies : Use OECD 301D respirometry to measure microbial degradation in soil/water matrices.
  • Ecotoxicity : Conduct Daphnia magna or algae growth inhibition tests to evaluate EC₅₀ values .

Q. What computational approaches predict this compound’s interaction with biological targets (e.g., kinases, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations (100 ns trajectories) to assess stability .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data to design derivatives with enhanced potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.